REACTION_CXSMILES
|
[CH3:1][C:2]1[N:10]=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][N:4]2[N:3]=1.[I:11]I.O>O1CCCC1.C([Li])CCC.CCCCCC>[I:11][C:9]1[N:4]2[N:3]=[C:2]([CH3:1])[N:10]=[C:5]2[CH:6]=[CH:7][CH:8]=1 |f:4.5|
|
Name
|
|
Quantity
|
63.2 g
|
Type
|
reactant
|
Smiles
|
CC1=NN2C(C=CC=C2)=N1
|
Name
|
|
Quantity
|
1.37 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
n-butyllithium hexane
|
Quantity
|
5.62 mL
|
Type
|
catalyst
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Name
|
|
Quantity
|
181 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/hexane=1/2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=CC=2N1N=C(N2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |